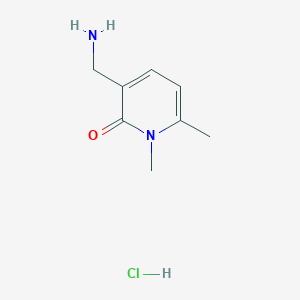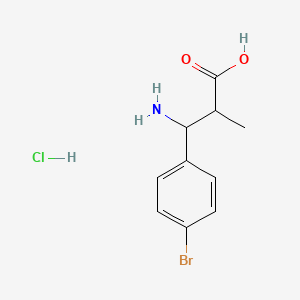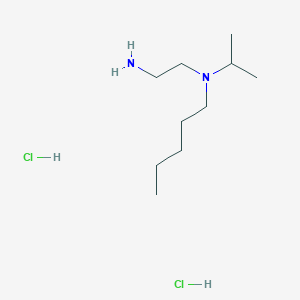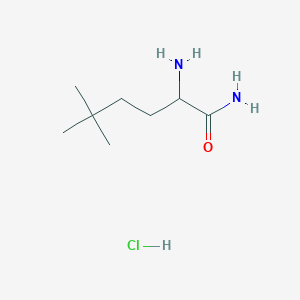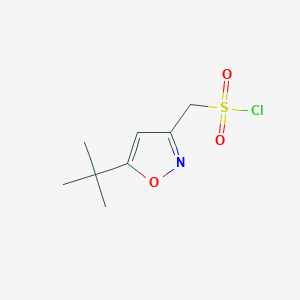![molecular formula C11H9F3O3 B1383515 3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1262019-38-4](/img/structure/B1383515.png)
3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid
Vue d'ensemble
Description
“3-[3-Methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid” is an organic compound . It has the IUPAC name (2E)-2-methyl-3-[4-(trifluoromethoxy)phenyl]-2-propenoic acid . The molecular weight of this compound is 246.19 .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H9F3O3 . The InChI code is 1S/C11H9F3O3/c1-7(10(15)16)6-8-2-4-9(5-3-8)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b7-6+ .Physical And Chemical Properties Analysis
The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthesis and Molecular Structure
This compound and its derivatives have been synthesized for potential applications in medicinal chemistry and materials science. For example, the synthesis of similar compounds with trifluoromethoxy phenyl groups has been explored for their antileukotrienic properties, which are crucial in treating conditions like asthma and allergies (Jampílek et al., 2004). Another study focused on synthesizing 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid dye, showing the compound's utility in creating materials with specific electronic properties (Kotteswaran et al., 2016).
Chemical Reactions and Properties
The reactions and properties of compounds containing the trifluoromethoxy group are of particular interest due to their potential bioactivity and material applications. For instance, the study of hydrogen-bonded chains in (E)-4-methoxycinnamic acid, which shares structural similarities with the compound , reveals insights into its solid-state organization, crucial for understanding its reactivity and interaction with other molecules (Yang et al., 2006).
Application in Drug Discovery and Material Science
The compound's derivatives are being explored as inhibitors in drug discovery due to their selective bioactivity. Research on 1-(1,3,5-triazin-2-yl)piperidine-4-carboxamides as inhibitors of soluble epoxide hydrolase, which includes the trifluoromethoxy phenyl group, highlights the significance of these compounds in developing new pharmaceuticals (Thalji et al., 2013). Additionally, the synthesis and crystal structure analysis of related compounds contribute to the fundamental understanding of their chemical behavior, facilitating their application in creating novel materials (Kumar et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-[3-methyl-4-(trifluoromethoxy)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7-6-8(3-5-10(15)16)2-4-9(7)17-11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRGRSQODLQPLN-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=CC(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C=C/C(=O)O)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




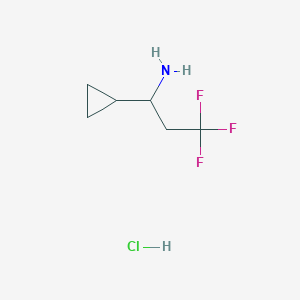
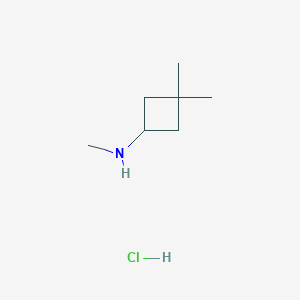
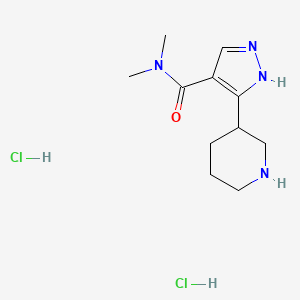
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one hydrochloride](/img/structure/B1383438.png)

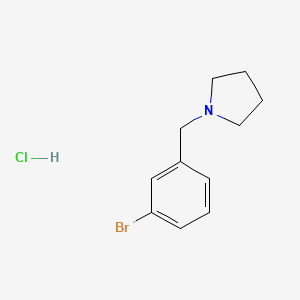
![1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1383443.png)
